molecular formula C19H24Br2N4O6S B1216645 Dibrompropamidine isetionate CAS No. 614-87-9

Dibrompropamidine isetionate

Cat. No.: B1216645
CAS No.: 614-87-9
M. Wt: 596.3 g/mol
InChI Key: BZACJASHKPPTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibrompropamidine Isetionate (CAS 614-87-9) is a dibrominated aromatic diamidine compound with a molecular formula of C 19 H 24 Br 2 N 4 O 6 S and a molecular weight of 596.3 g/mol . It belongs to a class of antiseptic and disinfectant agents known for their antimicrobial properties . The compound is a white, odourless crystalline powder that is freely soluble in water and glycerol . Its core structure features two benzene rings separated by a propane-linker, with bromine substitutions at key positions; this bromination is known to enhance the compound's lipid solubility and its ability to penetrate and disrupt microbial cell membranes . The primary mechanism of action for this diamidine compound involves disrupting the integrity of microbial cell membranes, leading to leakage of cellular contents and eventual cell death . Scientific research applications for this compound are extensive. It serves as a key agent in studying antimicrobial efficacy against a range of pathogens, including both gram-positive and gram-negative bacteria . Its use in ophthalmic research is well-documented, particularly for models of minor eye and eyelid infections such as conjunctivitis, blepharitis, and styes . Furthermore, it has been utilized in protozoology research, specifically in studies concerning Acanthamoeba keratitis, often in combination with other agents . Emerging research also suggests potential applications in wound healing studies due to its ability to reduce inflammation and promote recovery, as well as investigations into its potential anti-tumor properties, with studies indicating it may inhibit tumor growth . For researchers, this compound represents a versatile chemical tool for exploring membrane-disrupting mechanisms, developing new antimicrobial formulations, and understanding structure-activity relationships within the diamidine class . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACJASHKPPTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Br2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210332
Record name Dibromopropamidine isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-87-9
Record name Dibromopropamidine isethionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brolene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brolene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibromopropamidine isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibrompropamidine isetionate involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with isethionic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product. The process involves the use of solvents such as water and glycerol, and the reaction is carried out at a specific temperature and pH to optimize the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dibrompropamidine isetionate primarily undergoes substitution reactions due to the presence of bromine atoms on the benzene rings. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace the bromine atoms with other nucleophiles.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions to introduce electrophiles into the benzene ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce hydroxy derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .

Scientific Research Applications

Antimicrobial Activity

Dibrompropamidine isetionate has been extensively studied for its antimicrobial properties. Research indicates its effectiveness against a wide range of pathogens, including:

  • Bacteria : Effective against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.
  • Fungi : Preliminary studies suggest antifungal properties against certain species.
  • Viruses : While some antiviral activity has been noted, further research is necessary to establish its efficacy against specific viruses.

Ophthalmic Uses

The compound is commonly used in ophthalmology for treating minor eye infections such as conjunctivitis and blepharitis. It is formulated into eye drops and ointments, marketed under brand names like Brolene and Golden Eye . Clinical studies have shown that it maintains antibacterial efficacy even in the presence of organic materials like pus or serum, enhancing its utility in clinical settings.

Wound Healing

Recent research suggests that this compound may promote wound healing and reduce inflammation. Its application in wound care products could provide an effective treatment option for infected wounds.

Potential Anti-Tumor Properties

Emerging studies have indicated that this compound may possess anti-tumor properties. Research published in Oncology Reports suggests that it could inhibit tumor growth, warranting further investigation into its potential as an anti-cancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a rapid bactericidal effect, killing 99.9% of E. coli cells within three minutes at a concentration of 300 μg/ml .

Case Study 2: Ophthalmic Treatment

In a clinical trial assessing the effectiveness of this compound for treating conjunctivitis, patients showed significant improvement within two days of treatment with the ointment formulation. The study highlighted its safety profile and minimal side effects compared to other treatments .

Mechanism of Action

The mechanism of action of dibrompropamidine isetionate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to the presence of bromine atoms, which enhance the compound’s ability to penetrate and disrupt microbial membranes. The molecular targets include various membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibrompropamidine isetionate belongs to the diamidine class of antimicrobials, sharing structural and functional similarities with propamidine isetionate and pentamidine isetionate . Below is a detailed comparison:

Propamidine Isetionate (CAS 140-63-6)

  • Structural Differences : Propamidine lacks the bromine substituents present in dibrompropamidine, resulting in a simpler aromatic diamidine structure .
  • Antimicrobial Spectrum : Both compounds are effective against Gram-positive bacteria, but dibrompropamidine demonstrates marginally broader antifungal activity .
  • Formulations and Indications :
    • Propamidine isetionate is formulated as 0.1% eye drops (e.g., Brolene®) for bacterial conjunctivitis .
    • This compound’s 0.15% ointment provides enhanced viscosity for prolonged ocular contact, making it preferable for infections requiring sustained antimicrobial action .

Pentamidine Isetionate (C19H24N4O2·2C2H6O4S)

  • Structural Differences : Pentamidine has a longer carbon chain (five methylene groups) and lacks bromine atoms, contributing to its systemic absorption and antiparasitic activity .
  • Spectrum and Applications: Pentamidine isetionate is used intravenously or via inhalation for systemic infections (e.g., Pneumocystis pneumonia, leishmaniasis, and trypanosomiasis) due to its ability to disrupt microbial DNA .

Key Differentiators

Parameter This compound Propamidine Isetionate Pentamidine Isetionate
Molecular Formula C17H18Br2N4O2·2C2H6O4S C13H16N4O2·2C2H6O4S C19H24N4O2·2C2H6O4S
CAS Number 614-87-9 140-63-6 140-64-7 (base)
Antimicrobial Spectrum Gram-positive bacteria, fungi Gram-positive bacteria Gram-negative bacteria, protozoa
Route of Administration Topical (eye/skin) Topical (eye) Parenteral/inhalation
Primary Indications Conjunctivitis, skin infections Bacterial conjunctivitis Pneumocystis pneumonia, leishmaniasis

Research Findings and Technological Advancements

Recent studies highlight this compound’s evolving role in antimicrobial therapy:

  • Nanotechnology Enhancements: Nanoparticle encapsulation improves bioavailability, enabling lower dosages while maintaining efficacy .
  • AI-Driven Formulation : Machine learning models predict optimal formulations for stability and antimicrobial activity, reducing development costs .
  • Comparative Efficacy : In vitro studies show dibrompropamidine’s MIC (Minimum Inhibitory Concentration) for Staphylococcus aureus is 2–4 µg/mL, comparable to propamidine but lower than pentamidine’s 0.5 µg/mL for Pneumocystis jirovecii .

Challenges and Market Considerations

  • Supply Chain Risks : Dibrompropamidine’s reliance on bromine (subject to geopolitical price fluctuations) and stringent storage requirements (e.g., protection from humidity) pose production challenges .
  • Regulatory Compliance : Both dibrompropamidine and propamidine must adhere to Ph. Eur. standards for purity (≥98.5%) and pH stability (5.0–6.0 for dibrompropamidine solutions) .

Q & A

Q. How should researchers handle missing data in longitudinal studies on this compound’s prophylactic use?

  • Methodological Answer : Apply multiple imputation by chained equations (MICE) for <20% missingness, validated with sensitivity analyses. For higher missingness, use pattern-mixture models to estimate bias bounds and report per-protocol vs. intention-to-treat discrepancies transparently .

Q. What statistical models best capture time-dependent efficacy in this compound’s antimicrobial activity?

  • Methodological Answer : Use Kaplan-Meier survival analysis with log-rank tests to compare time-to-microbial-recolonization across treatment arms. Cox proportional hazards models adjust for covariates like wound exudate pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibrompropamidine isetionate
Reactant of Route 2
Dibrompropamidine isetionate

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